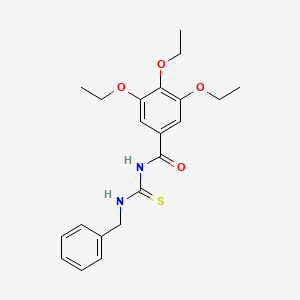
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is a complex organic compound that features multiple aromatic rings and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Formation of Pyridine Units: Pyridine rings can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of amide bonds, which can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can occur on the biphenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) for amide reduction.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe to study biological processes.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Polymer Science: Used in the synthesis of polymers with unique characteristics.
Wirkmechanismus
The mechanism of action of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-pyridyl)-1,2-ethanediamine: Similar structure but lacks the biphenyl units.
1,2-Bis(4-pyridyl)ethane: Similar pyridine units but lacks the amide functionality.
4,4’-Bipyridine: Contains pyridine units but lacks the ethane linkage and amide groups.
Uniqueness
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is unique due to its combination of biphenyl, pyridine, and amide functionalities, which confer specific chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
77502-39-7 |
|---|---|
Molekularformel |
C38H30N4O2 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C38H30N4O2/c43-37(33-15-11-29(12-16-33)27-7-3-1-4-8-27)41-35(31-19-23-39-24-20-31)36(32-21-25-40-26-22-32)42-38(44)34-17-13-30(14-18-34)28-9-5-2-6-10-28/h1-26,35-36H,(H,41,43)(H,42,44) |
InChI-Schlüssel |
ZEVAFYIAQBHUJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=NC=C3)C(C4=CC=NC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
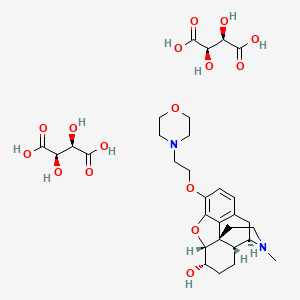
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
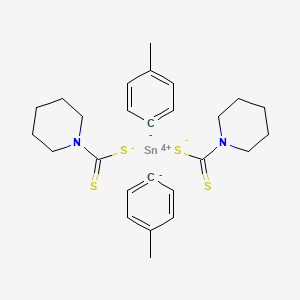
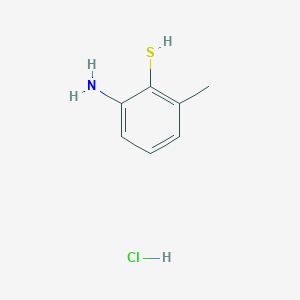


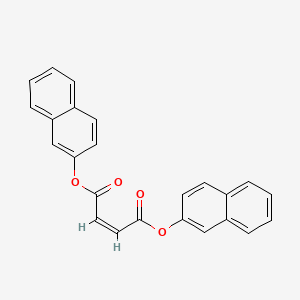



![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

